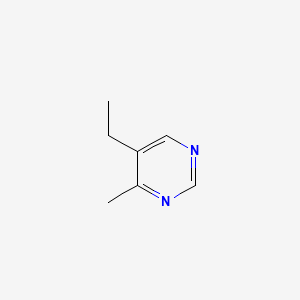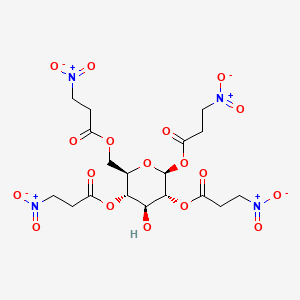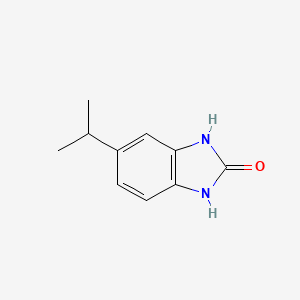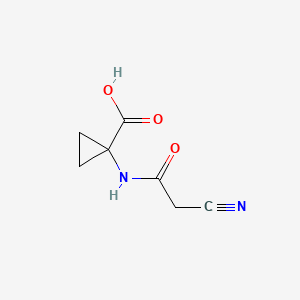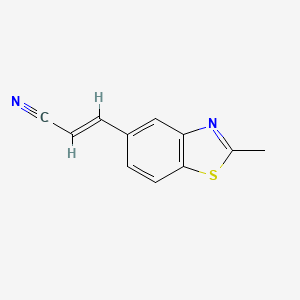
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-enenitrile is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a nitrile group and a methyl group attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-enenitrile typically involves the reaction of 2-methylbenzothiazole with acrylonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic addition mechanism, where the acrylonitrile adds to the benzothiazole ring, followed by elimination to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the nitrile group, forming amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as primary amines.
Substitution: Amides or esters depending on the nucleophile used.
Scientific Research Applications
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-enenitrile has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound has potential as a fluorescent probe due to its conjugated system, which can be used in bioimaging and diagnostic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-enenitrile is primarily based on its ability to interact with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol: Another benzothiazole derivative with a thiol group.
2-Methylbenzothiazole: A simpler derivative without the acrylonitrile group.
Benzo[d]thiazole-2-amine: A benzothiazole derivative with an amine group.
Uniqueness
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-enenitrile is unique due to the presence of both the nitrile and methyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
103983-98-8 |
|---|---|
Molecular Formula |
C11H8N2S |
Molecular Weight |
200.259 |
IUPAC Name |
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-enenitrile |
InChI |
InChI=1S/C11H8N2S/c1-8-13-10-7-9(3-2-6-12)4-5-11(10)14-8/h2-5,7H,1H3/b3-2+ |
InChI Key |
ZKFAPFSUFUQDHX-NSCUHMNNSA-N |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)C=CC#N |
Synonyms |
5-Benzothiazoleacrylonitrile,2-methyl-(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxireno[3,4]cyclobuta[1,2-b]benzofuran (9CI)](/img/new.no-structure.jpg)
![methyl (2S,4aS,6R,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B561149.png)
![7-Nitro-1H-benzo[d]imidazole-2,5-diol](/img/structure/B561150.png)
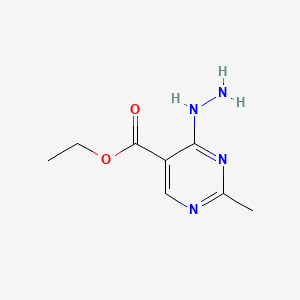
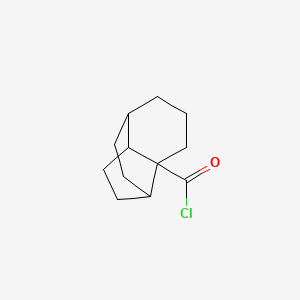
![((1H-Benzo[d]imidazol-2-yl)thio)methanamine](/img/structure/B561156.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine](/img/structure/B561157.png)
